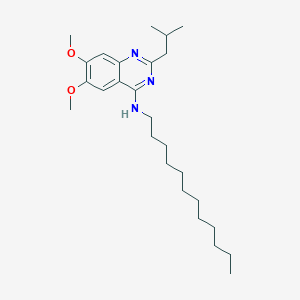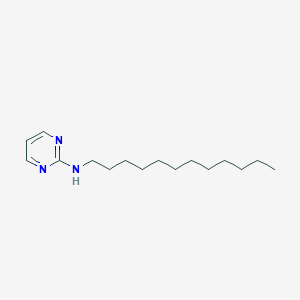![molecular formula C22H14ClN5OS B303552 N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B303552.png)
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide, also known as CP-690,550, is a chemical compound that has shown potential as a therapeutic agent in the treatment of autoimmune diseases. The compound was first synthesized by Pfizer in 2003 and has since been the subject of extensive scientific research.
Mecanismo De Acción
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide works by inhibiting the activity of JAKs, which are involved in the signaling pathways that regulate immune responses. JAKs are responsible for activating a number of downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins. By inhibiting JAK activity, N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide can prevent the activation of STAT proteins and downstream signaling pathways, ultimately leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while increasing the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, further reducing inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide is its specificity for JAKs, which allows for targeted inhibition of immune signaling pathways without affecting other cellular processes. However, the compound also has some limitations in lab experiments, including its relatively short half-life and the need for careful control of reaction conditions during synthesis.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide. Another area of research is the exploration of the compound's potential in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is also interest in the development of combination therapies that incorporate N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide with other therapeutic agents to enhance its efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide involves a multi-step process that begins with the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-mercaptophenanthro[9,10-e][1,2,4]triazine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product. The synthesis of N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent in the treatment of autoimmune diseases. The compound has been shown to inhibit the activity of Janus kinases (JAKs), a family of enzymes that play a key role in the signaling pathways involved in immune responses. By inhibiting JAK activity, N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide can help to reduce inflammation and prevent damage to tissues and organs in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
Nombre del producto |
N-(2-chloro-3-pyridinyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide |
|---|---|
Fórmula molecular |
C22H14ClN5OS |
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
N-(2-chloropyridin-3-yl)-2-phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanylacetamide |
InChI |
InChI=1S/C22H14ClN5OS/c23-21-17(10-5-11-24-21)25-18(29)12-30-22-26-19-15-8-3-1-6-13(15)14-7-2-4-9-16(14)20(19)27-28-22/h1-11H,12H2,(H,25,29) |
Clave InChI |
MMYDCSCFOPTSSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=C(N=CC=C5)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=C(N=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303491.png)
![[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)